2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Description
Nomenclature and Systematic Identification
2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is systematically identified through multiple chemical databases and registry systems that provide comprehensive identification parameters. The compound bears the Chemical Abstracts Service registry number 2091625-61-3, which serves as its unique identifier in chemical literature and commercial databases. The International Union of Pure and Applied Chemistry name for this compound is 2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one, reflecting the systematic nomenclature conventions for complex ketone structures.
The molecular formula for this compound is established as C₁₁H₉Br₂FO, indicating the presence of eleven carbon atoms, nine hydrogen atoms, two bromine atoms, one fluorine atom, and one oxygen atom. The molecular weight is reported consistently across multiple sources as 336.00 grams per mole, with slight variations appearing as 335.99 grams per mole in some databases. The compound's identification is further supported by its Molecular Formula Canonical Database number MFCD30294861, which provides additional verification of its structural identity.
The systematic nomenclature reflects the compound's structural complexity through its descriptive components: the "2,2-dibromo" designation indicates the presence of two bromine atoms attached to the second carbon of the ethanone chain, while "1-cyclopropyl" specifies the cyclopropyl substituent on the carbonyl carbon, and "2-(2-fluorophenyl)" describes the fluorinated phenyl group attachment. This nomenclature system allows for precise identification and communication of the compound's structural features within the scientific community.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 2091625-61-3 |
| Molecular Formula | C₁₁H₉Br₂FO |
| Molecular Weight | 336.00 g/mol |
| International Union of Pure and Applied Chemistry Name | 2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one |
| Molecular Formula Canonical Database Number | MFCD30294861 |
Structural Features and Functional Group Analysis
The structural architecture of this compound encompasses multiple distinct functional groups that contribute to its chemical properties and reactivity patterns. The central ketone functionality, represented by the carbonyl group, serves as the primary reactive center and defines the compound's classification as an ethanone derivative. The carbonyl carbon is directly bonded to a cyclopropyl ring, which introduces significant strain energy and unique reactivity characteristics associated with three-membered carbocyclic systems.
The geminal dibromo substitution pattern at the α-position relative to the carbonyl group represents a particularly significant structural feature. This arrangement of two bromine atoms on the same carbon creates a highly reactive center that can participate in various chemical transformations. The presence of multiple halogen substituents in α-position to the carbonyl group is characteristic of compounds that can undergo haloform-type reactions and serves as a reactive handle for synthetic manipulations. The electron-withdrawing nature of both the carbonyl group and the halogen substituents creates a highly electrophilic carbon center.
The 2-fluorophenyl substituent introduces an aromatic system with additional electronic effects through the fluorine substitution. The fluorine atom, positioned ortho to the point of attachment, influences the electronic distribution within the aromatic ring through both inductive and resonance effects. This fluorinated aromatic component adds to the overall polarity and potential for intermolecular interactions of the molecule. The combination of the electron-withdrawing fluorine substituent and the aromatic π-system creates additional complexity in the electronic structure of the compound.
The cyclopropyl moiety contributes significant structural strain to the overall molecular framework. Cyclopropyl groups are known for their unique bonding characteristics, including increased s-character in the carbon-carbon bonds and significant ring strain energy. These structural features make cyclopropyl-containing compounds valuable in synthetic chemistry as reactive intermediates and as components that can undergo ring-opening reactions under appropriate conditions. The attachment of the cyclopropyl group directly to the carbonyl carbon creates additional opportunities for chemical transformations involving both the ketone and the cyclopropane functionalities.
Classification in Organic Chemistry: Halogenated Cyclopropyl Ketones
This compound fits within several important classification categories in organic chemistry, most prominently as a member of the halogenated cyclopropyl ketone family. This classification encompasses compounds that contain both cyclopropyl substituents and halogen functionalities attached to a ketone framework. The cyclopropyl ketone classification has gained significant attention in modern synthetic chemistry due to the unique reactivity patterns these compounds exhibit in catalytic transformations.
Within the broader category of α-halogenated ketones, this compound represents a specific subclass characterized by geminal dihalogen substitution. Alpha-halo ketones are recognized as important functional groups in organic synthesis, serving as alkylating agents and as substrates for various chemical transformations. The presence of two bromine atoms in the α-position classifies this compound as a geminal dibromide, which exhibits enhanced reactivity compared to monohalogenated analogs. This structural motif is particularly significant in reactions where the halogen atoms can serve as leaving groups or participate in elimination processes.
The compound also belongs to the classification of fluorinated organic molecules, specifically fluorinated aromatic ketones. Fluorinated organic compounds constitute an important class of molecules in medicinal chemistry and materials science due to the unique properties imparted by fluorine substitution. The presence of the 2-fluorophenyl group places this compound within the subset of fluorinated aromatic ketones, which are valued for their distinct electronic properties and potential biological activities.
From a structural complexity perspective, this compound represents a polyfunctional molecule that integrates multiple reactive centers within a single framework. The combination of cyclopropyl strain, α-dibromo substitution, ketone reactivity, and fluorinated aromatic character creates a compound with diverse potential for chemical transformations. This polyfunctional nature makes it particularly valuable as a synthetic intermediate or as a substrate for developing new synthetic methodologies.
| Classification Category | Structural Features | Significance |
|---|---|---|
| Halogenated Cyclopropyl Ketones | Cyclopropyl ring + ketone + halogen substituents | Unique reactivity in catalytic transformations |
| α-Dihalogenated Ketones | Geminal dibromide α to carbonyl | Enhanced electrophilic reactivity |
| Fluorinated Aromatic Ketones | 2-fluorophenyl substituent | Distinct electronic properties |
| Polyfunctional Molecules | Multiple reactive centers | Diverse synthetic potential |
Properties
IUPAC Name |
2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2FO/c12-11(13,10(15)7-5-6-7)8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRGMZFYOJZEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, also known by its CAS number 2091625-61-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of bromine and fluorine substituents, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Information
- Molecular Formula : C11H9Br2FO
- Molecular Weight : 335.99 g/mol
- CAS Number : 2091625-61-3
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The compound's structure includes a cyclopropyl group and a fluorophenyl moiety, which are significant for its biological activity.
Anticancer Potential
Preliminary research suggests that brominated compounds can inhibit cancer cell proliferation. The presence of bromine in this compound may enhance its ability to interact with DNA or other cellular targets involved in cancer progression. Further investigation is required to elucidate the specific mechanisms through which this compound may exert anticancer effects.
Enzyme Inhibition Studies
Enzyme inhibition studies are crucial for understanding the pharmacodynamics of new compounds. Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in various metabolic pathways. For example:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibitors of DHODH have shown promise in treating autoimmune diseases and certain cancers. The potential of this compound as a DHODH inhibitor warrants further exploration.
Case Studies
- Study on Antimicrobial Activity :
-
Cancer Cell Line Studies :
- Research into halogenated compounds revealed that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structural similarities suggest that this compound may exhibit similar properties pending empirical validation.
- Reference : Recent findings in pharmacological studies .
Scientific Research Applications
Medicinal Chemistry
Role as a Pharmaceutical Impurity
One of the primary applications of 2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is its identification as an impurity in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome. Understanding impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. The presence of such impurities can affect drug stability and patient safety, making their study essential in drug development processes.
Case Study: Prasugrel Synthesis
In a study examining the synthesis of Prasugrel, researchers identified this compound as a significant impurity. The characterization and quantification of this impurity were critical for optimizing the synthesis route and improving the overall yield of the desired product. Analytical techniques such as HPLC (High Performance Liquid Chromatography) were employed to monitor impurity levels during the synthesis process.
Potential Therapeutic Applications
While primarily recognized for its role as an impurity, there is emerging interest in exploring the compound's pharmacological properties. Initial studies suggest that halogenated compounds like this compound may exhibit biological activity due to their structural characteristics.
Preliminary Research Insights
Research indicates that compounds with similar structures may possess anti-inflammatory or anticancer properties. Further investigation is required to elucidate the specific biological activities of this compound and its potential therapeutic uses.
Analytical Applications
Development of Analytical Methods
The analysis of this compound has led to advancements in analytical chemistry techniques. The need to accurately quantify this compound in pharmaceutical formulations has spurred developments in methodologies such as:
- Mass Spectrometry (MS) : Used for precise molecular weight determination and structural elucidation.
- Nuclear Magnetic Resonance (NMR) : Employed for detailed structural analysis.
These methods enhance the reliability of quality control processes in pharmaceutical manufacturing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with structurally related α-halocarbonyl compounds:
Crystallographic and Conformational Analysis
- The cyclopropane ring in 1-cyclopropyl-2-(2-fluorophenyl)ethanone derivatives forms dihedral angles of 47.6–63.9° with aryl substituents, influencing molecular packing and stability via C–H⋯F interactions . Such conformational rigidity is crucial for binding to biological targets (e.g., platelet receptors in prasugrel).
Key Research Findings
Synthetic Advantages : The bromo analog’s reactivity in one-pot thiazole synthesis (70–90% yields) underscores its utility in streamlined heterocycle production .
Positional Halogen Effects : Substituting bromine at the α-position (vs. β) enhances electrophilicity, critical for nucleophilic aromatic substitution in drug synthesis .
Data Tables
Table 1: Comparative Crystallographic Data
Table 2: Antibacterial Activity of Thiazole Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5a | Staphylococcus aureus | 64 | |
| 5d | Escherichia coli | 32 |
Preparation Methods
Stage 1: Synthesis of Cyclopropyl-2-(2-fluorophenyl)ethanone
- Starting Materials: 2-fluorophenylacetate esters (alkyl esters such as methyl or ethyl) and cyclopropanecarbonyl chloride.
- Reaction Conditions: Acylation under basic conditions using solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, or dithiocarbonic anhydride.
- Process: The ester reacts with cyclopropanecarbonyl chloride to form an intermediate, which undergoes hydrolysis and decarboxylation to yield cyclopropyl-2-(2-fluorophenyl)ethanone.
- Typical Parameters: Molar ratio of 2-fluorophenylacetate ester to cyclopropanecarbonyl chloride ranges from 1.0–1.3:1, preferably 1.0–1.1:1. Reaction temperatures vary from ambient to 50°C with stirring for several hours (e.g., 8h).
| Parameter | Value/Condition |
|---|---|
| Ester type | Ethyl or methyl 2-fluorophenylacetate |
| Solvent | 1,4-dioxane or DMF |
| Base | Triethylamine or pyridine |
| Temperature | Room temperature to 50°C |
| Reaction time | 3–8 hours |
| Yield | 90–91% |
Stage 2: Bromination to 2,2-Dibromo Derivative
- Starting Material: Cyclopropyl-2-(2-fluorophenyl)ethanone.
- Brominating Agents: N-Bromosuccinimide (NBS), pyridinium tribromide, or bromine.
- Solvents: Hexanaphthene, toluene, dichloromethane, trichloromethane, methanol, or mixtures thereof.
- Initiators: Diisopropyl azodicarboxylate (DIAD) or similar radical initiators.
- Reaction Conditions: Bromination is performed at mild temperatures (20–25°C), often with stirring for 6–8 hours. Strict temperature control during bromination and work-up (0–5°C) is crucial to minimize by-products.
- Purification: After reaction completion, the product is isolated by filtration, washing with toluene or similar solvents, and purified by column chromatography or crystallization.
- Yields: Typically 82–96% with high purity (>96% by HPLC).
| Parameter | Value/Condition |
|---|---|
| Brominating agent | NBS (N-Bromosuccinimide), pyridinium tribromide, or bromine |
| Solvent | Hexanaphthene, toluene, dichloromethane, methanol mixtures |
| Initiator | Diisopropyl azodicarboxylate (3–8%) |
| Temperature (reaction) | 20–25°C |
| Reaction time | 6–8 hours |
| Yield | 82–96% |
| Purity (HPLC) | >96% |
Industrial Scale and Purity Considerations
- Impurity Control: The process is optimized to restrict genotoxic impurities such as 1,5-dibromo-1-(2-fluorophenyl)pentane-2-one to below 0.05% even at half-industrial scale (up to 17 kg batches).
- Solvent Selection: Ether solvents (e.g., diethyl ether, THF) are avoided during bromination to reduce by-product formation.
- Temperature and Stoichiometry: Precise control of bromine equivalents (usually stoichiometric), reaction temperature (20–25°C), and work-up temperature (0–5°C) are critical for high purity and yield.
- Work-up: Washing with aqueous sodium bicarbonate, water, and drying under reduced pressure ensures removal of residual bromine and impurities.
Summary Table of Key Preparation Conditions
| Step | Reagents/Materials | Solvents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Acylation & Hydrolysis | 2-fluorophenylacetate ester, cyclopropanecarbonyl chloride | 1,4-dioxane, DMF, THF, acetonitrile | 20–50°C, 3–8 h, basic medium | 90–91 | Not specified |
| Bromination | Cyclopropyl-2-(2-fluorophenyl)ethanone, NBS or pyridinium tribromide | Hexanaphthene, toluene, dichloromethane, methanol | 20–25°C, 6–8 h, initiator present | 82–96 | >96 |
| Industrial Scale Control | Bromine, sodium bicarbonate wash | Methanol, dichloromethane, water | 0–5°C work-up, controlled addition | 88–96 | >96 |
Research Findings and Improvements
- The described methods improve on earlier literature by reducing harsh reaction conditions and improving raw material accessibility.
- Avoidance of ether solvents during bromination reduces impurity formation, crucial for pharmaceutical applications.
- Optimized molar ratios and temperature controls allow for high yields and purity suitable for scale-up.
- Analytical methods confirm low levels of genotoxic impurities, meeting regulatory requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
